molecular formula C8H13N3 B13242204 N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13242204
M. Wt: 151.21 g/mol
InChI Key: ZQQIMZBIQACNCN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopropylmethyl group attached to the nitrogen atom and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or DMF (dimethylformamide) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with altered substituents .

Scientific Research Applications

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-1H-pyrazol-3-amine
  • N-(cyclopropylmethyl)-1-methyl-1H-imidazol-3-amine
  • N-(cyclopropylmethyl)-1-methyl-1H-triazol-3-amine

Uniqueness

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10)

InChI Key

ZQQIMZBIQACNCN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CC2

Origin of Product

United States

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